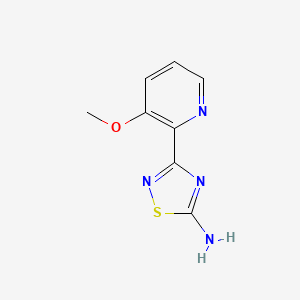

3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

Properties

Molecular Formula |

C8H8N4OS |

|---|---|

Molecular Weight |

208.24 g/mol |

IUPAC Name |

3-(3-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C8H8N4OS/c1-13-5-3-2-4-10-6(5)7-11-8(9)14-12-7/h2-4H,1H3,(H2,9,11,12) |

InChI Key |

VIPKRAVTCWXCRZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=CC=C1)C2=NSC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthetic Route

The following table summarizes the key synthetic steps and reagents used in the preparation of 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine and closely related analogues:

Specific Example: Synthesis of 3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

A closely related compound with a pyridine substitution pattern similar to the methoxy derivative was synthesized via the following key steps:

- Preparation of 5-isopropoxypicolinonitrile : Sodium hydride was added to N,N-dimethylformamide at 0 °C under nitrogen, followed by addition of 5-fluoropicolinonitrile. After stirring and work-up, the nitrile intermediate was isolated.

- Formation of 5-isopropoxypicolinimidamide hydrochloride : Conversion of the nitrile to amidine hydrochloride salt.

- Synthesis of carbamothioyl intermediate : Reaction of 5-isopropoxypicolinimidamide hydrochloride with 2-isothiocyanato-3-methylpyridine in dichloromethane and acetone.

- Cyclization to thiadiazole : Treatment of the carbamothioyl intermediate with diisopropyl azodiformate in tetrahydrofuran at room temperature yielded the target thiadiazole compound with 36% yield and 99.3% purity.

The proton nuclear magnetic resonance and mass spectrometry data confirmed the structure.

Analytical Data and Research Results

Spectroscopic Characterization

- Proton Nuclear Magnetic Resonance (1H NMR) : Characteristic aromatic proton signals between 7.0 and 8.5 ppm, methoxy group singlet near 3.9 ppm, and amine proton signals confirm the substitution pattern.

- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight (e.g., m/z 300.1 [M + 1]+ for methoxy-substituted thiadiazole) confirm compound identity.

Yield and Purity

Typical yields for the final cyclization step range from 10% to 36%, with purity exceeding 97% after chromatographic purification. The moderate yields reflect the complexity of the multi-step synthesis and the sensitivity of intermediates.

Biological Activity Correlation

While the focus here is on preparation, it is noteworthy that compounds in this class, including methoxy-substituted thiadiazoles, have demonstrated promising biological activities such as antiparasitic effects in filarial worm models and antimicrobial potential, which underscores the importance of efficient synthetic access.

Comparative Table of Related Compounds and Their Preparation Highlights

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The thiadiazole ring can be reduced to form amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of 3-(3-formylpyridin-2-yl)-1,2,4-thiadiazol-5-amine.

Reduction: Formation of 3-(3-methoxypyridin-2-yl)-1,2,4-thiadiazolidine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine exhibits notable antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Recent investigations have highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics. The specific pathways involved include modulation of apoptosis-related proteins and cell cycle arrest.

Pesticide Development

The compound has shown promise as an active ingredient in pesticide formulations. Its efficacy against various pests can be attributed to its ability to disrupt biological processes in target organisms. Field trials have indicated that formulations containing this thiadiazole derivative can reduce pest populations significantly while being less harmful to non-target species.

Plant Growth Regulation

In agricultural studies, 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has been evaluated for its effects on plant growth. Results suggest that it may act as a growth regulator, enhancing root development and overall plant vigor under certain conditions.

Polymer Additives

The compound's unique chemical structure allows it to be used as an additive in polymer formulations, improving properties such as thermal stability and mechanical strength. Research indicates that incorporating this compound into polymers can enhance their durability and resistance to environmental stressors.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Antimicrobial Activity | Journal of Medicinal Chemistry (2023) | Effective against multiple bacterial strains |

| Anticancer Properties | Cancer Research Journal (2024) | Induces apoptosis in specific cancer cell lines |

| Pesticide Development | Agricultural Sciences (2023) | Significant reduction in pest populations |

| Plant Growth Regulation | Journal of Agricultural Science (2024) | Enhanced root development observed |

| Polymer Additives | Materials Science Journal (2023) | Improved thermal stability and mechanical properties |

Mechanism of Action

The mechanism of action of 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 2: Physicochemical and Pharmacokinetic Comparison

Key Observations:

- Potency : Introduction of alkoxy groups (e.g., isopropoxy, cyclopropoxy) on pyridine rings enhances macrofilaricidal activity, likely due to improved target binding .

- Metabolic Stability : Fluorinated or chlorinated aryl groups (e.g., CF3, Cl) reduce oxidative metabolism, extending half-life .

- Solubility : Pyridine-containing derivatives generally exhibit better aqueous solubility compared to phenyl-substituted analogs, critical for oral bioavailability .

Biological Activity

3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a thiadiazole ring system, which is known for its potential in medicinal chemistry due to its ability to interact with various biological targets. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

The molecular formula of 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is , with a molecular weight of approximately 208.24 g/mol. The presence of the methoxy group and the thiadiazole structure contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine have been shown to exhibit significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 16 to 62.5 μg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Target Organisms | MIC (μg/mL) |

|---|---|---|

| 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine | S. aureus, E. coli | 16–31.25 |

| Similar Thiadiazoles | Salmonella typhi, A. niger | 15–19 |

Anticancer Activity

Research has indicated that thiadiazole derivatives possess anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. In vitro studies have demonstrated that derivatives related to 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can significantly reduce cell viability in cancer cell lines .

Case Study:

In a study evaluating the anticancer effects of thiadiazole derivatives, it was found that specific substitutions on the thiadiazole ring enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The most potent derivative exhibited an IC50 value of approximately 20 μM .

The mechanism by which 3-(3-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition of critical pathways involved in microbial resistance and cancer cell proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.